2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thione, which is then reacted with 4-tert-butylbenzaldehyde in the presence of a suitable solvent like DMSO (dimethyl sulfoxide) to form the intermediate product. This intermediate is then treated with acetohydrazide under reflux conditions to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, methanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-2-thienylmethylidene]acetohydrazide: Similar structure but with a thienyl group instead of a tert-butylphenyl group.
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide: Contains additional tert-butyl groups and a hydroxyl group.
Uniqueness
What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C27H28N4OS |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H28N4OS/c1-27(2,3)22-15-13-20(14-16-22)17-28-30-25(32)19-33-26-29-23-11-7-8-12-24(23)31(26)18-21-9-5-4-6-10-21/h4-17H,18-19H2,1-3H3,(H,30,32)/b28-17+ |
InChI Key |
OYLUTDMXZKDDIN-OGLMXYFKSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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